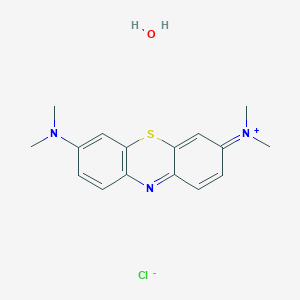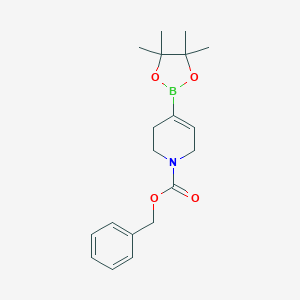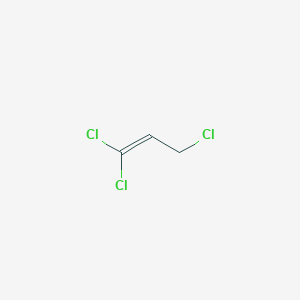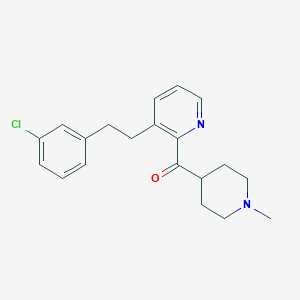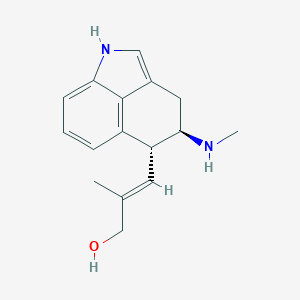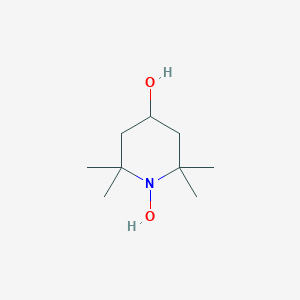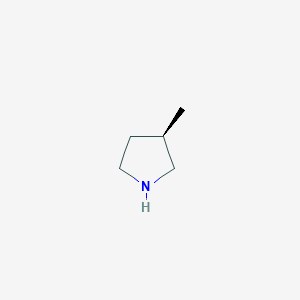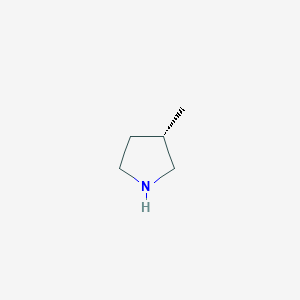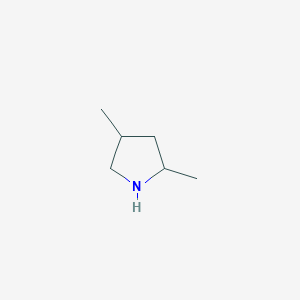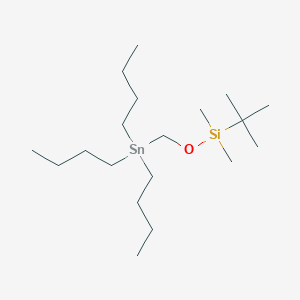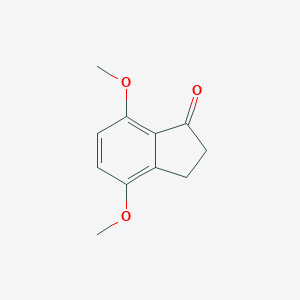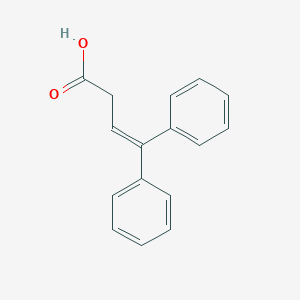
4,4-Diphenyl-3-butenoic acid
概述
描述
4,4-Diphenyl-3-butenoic acid is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two phenyl groups attached to the third carbon of a butenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
4,4-Diphenyl-3-butenoic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamyl alcohol with formic acid and acetic anhydride in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere using a Schlenk technique. The reaction mixture is heated to 80°C and stirred for 12 hours, followed by purification through chromatography to yield the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
4,4-Diphenyl-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4,4-diphenylbutanoic acid.
Reduction: Formation of 4,4-diphenylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4,4-Diphenyl-3-butenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Studied for its anti-inflammatory and anti-tumorigenic properties.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4,4-Diphenyl-3-butenoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, leading to reduced bioactivation of peptide hormones. Additionally, it has been shown to inhibit histone deacetylase enzymes, resulting in increased acetylation levels of histone proteins and exhibiting anti-tumorigenic effects .
相似化合物的比较
Similar Compounds
4-Phenyl-3-butenoic acid: Similar structure but with only one phenyl group.
3-Butenoic acid: Lacks the phenyl groups.
4,4-Diphenylbutanoic acid: Saturated derivative of 4,4-Diphenyl-3-butenoic acid.
Uniqueness
This compound is unique due to the presence of two phenyl groups and a double bond in the butenoic acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
4,4-diphenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHWSQUSKFMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324721 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-88-6 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diphenyl-but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant chemical transformation involving 4,4-diphenyl-3-butenoic acid derivatives?
A1: this compound derivatives, specifically 3-carboxy-4,4-diphenyl-3-butenoic acid, can be utilized to synthesize 1,1-diphenylallene. This transformation is achieved through a decarboxylation reaction using lead tetraacetate as the oxidizing agent. []
Q2: Can you elaborate on the reaction conditions and yield for the synthesis of 1,1-diphenylallene from the corresponding this compound derivative?
A2: Treating 3-carboxy-4,4-diphenyl-3-butenoic acid with 1.1 equivalents of lead tetraacetate in a benzene-pyridine solvent system (10:1 ratio) at 50°C for 2 hours, under a nitrogen atmosphere, yields 1,1-diphenylallene. [] The reported yield for this reaction is modest, approximately 20%. [] The reaction progress can be monitored by the evolution of carbon dioxide, although the total CO2 release might not reach the theoretical maximum. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

